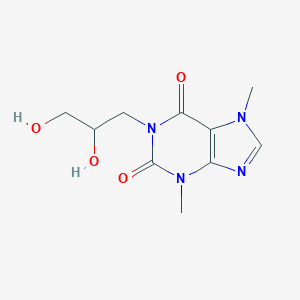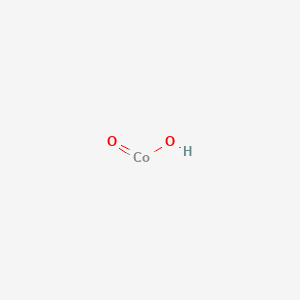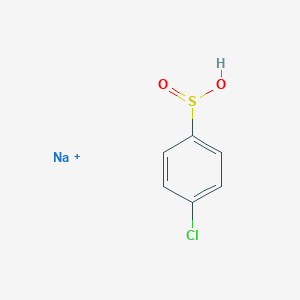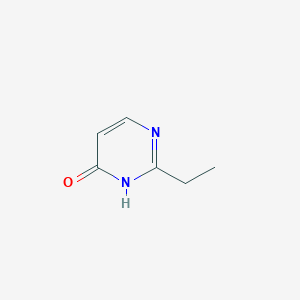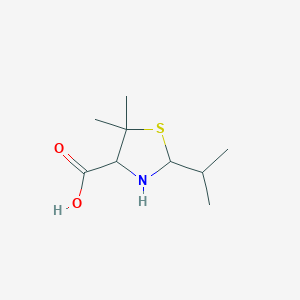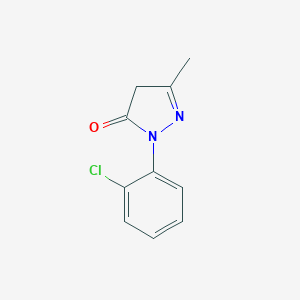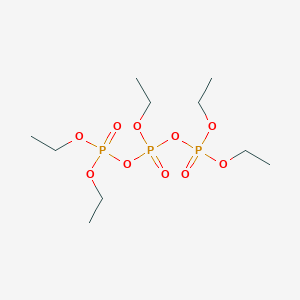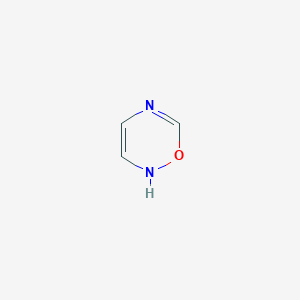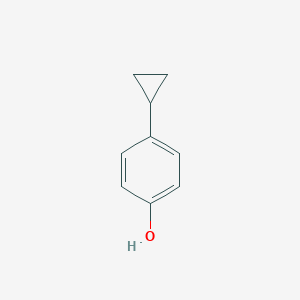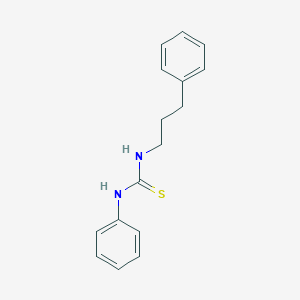
Thiourea, N-phenyl-N'-(3-phenylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' is a chemical compound that has been used in various scientific research applications due to its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 321.47 g/mol. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of thiourea, N-phenyl-N'-(3-phenylpropyl)-' is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression. These mechanisms may contribute to the anti-cancer, neuroprotective, and anti-inflammatory properties of thiourea, N-phenyl-N'-(3-phenylpropyl)-'.
生化学的および生理学的効果
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis. It can also protect neurons from oxidative stress and inflammation. In addition, it can inhibit the production of pro-inflammatory cytokines. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has also been shown to have anticonvulsant and analgesic effects.
実験室実験の利点と制限
One advantage of using thiourea, N-phenyl-N'-(3-phenylpropyl)-' in lab experiments is its unique properties, including its ability to inhibit the activity of various enzymes and its anti-cancer, neuroprotective, and anti-inflammatory properties. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of thiourea, N-phenyl-N'-(3-phenylpropyl)-'. One direction is the development of more potent and selective inhibitors of enzymes, such as histone deacetylases. Another direction is the investigation of the potential use of thiourea, N-phenyl-N'-(3-phenylpropyl)-' in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, the potential use of thiourea, N-phenyl-N'-(3-phenylpropyl)-' as a therapeutic agent for the treatment of inflammation and cancer should be explored further.
Conclusion
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' is a chemical compound that has been studied extensively for its unique properties and potential applications in scientific research. It can inhibit the activity of various enzymes, including acetylcholinesterase and histone deacetylases, and has anti-cancer, neuroprotective, and anti-inflammatory properties. While there are limitations to its use in lab experiments due to its potential toxicity, there are several future directions for its study, including the development of more potent and selective inhibitors of enzymes and the investigation of its potential use in the treatment of neurodegenerative diseases, inflammation, and cancer.
合成法
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' can be synthesized through a reaction between phenylisothiocyanate and 3-phenylpropylamine. The reaction takes place in anhydrous ethanol at room temperature and yields thiourea, N-phenyl-N'-(3-phenylpropyl)-' as a white crystalline solid.
科学的研究の応用
Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has been used in various scientific research applications, including the study of cancer, neurodegenerative diseases, and inflammation. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Thiourea, N-phenyl-N'-(3-phenylpropyl)-' has also been studied for its neuroprotective effects, as it can protect neurons from oxidative stress and inflammation. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
CAS番号 |
15093-43-3 |
|---|---|
製品名 |
Thiourea, N-phenyl-N'-(3-phenylpropyl)- |
分子式 |
C16H18N2S |
分子量 |
270.4 g/mol |
IUPAC名 |
1-phenyl-3-(3-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) |
InChIキー |
KSAVTPCYXUELBT-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
その他のCAS番号 |
15093-43-3 |
溶解性 |
31.9 [ug/mL] |
同義語 |
N-Phenyl-N'-(3-phenylpropyl)thiourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



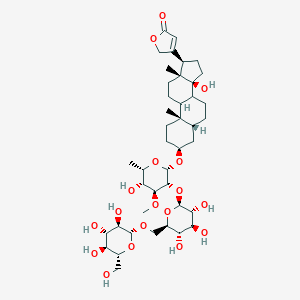
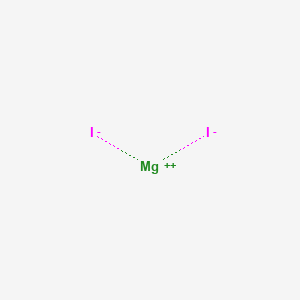
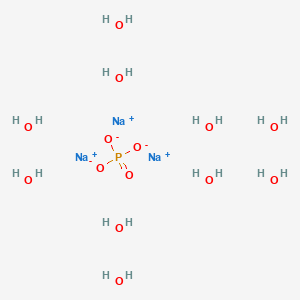
![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)

